molecular formula C8H9BrOS B033642 1-(5-Bromothien-2-yl)butan-1-one CAS No. 106652-43-1

1-(5-Bromothien-2-yl)butan-1-one

Cat. No.: B033642
CAS No.: 106652-43-1
M. Wt: 233.13 g/mol
InChI Key: DUGRGUURUDYJSJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Bromothien-2-yl)butan-1-one typically involves the bromination of thienyl compounds followed by a series of organic reactions to introduce the butanone group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromothien-2-yl)butan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromothien-2-yl)butan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromothien-2-yl)butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biochemical pathways and cellular processes. Specific molecular targets and pathways can vary depending on the context of its application .

Comparison with Similar Compounds

1-(5-Bromothien-2-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(5-Chlorothien-2-yl)butan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Iodothien-2-yl)butan-1-one: Similar structure but with an iodine atom instead of bromine.

    1-(5-Methylthien-2-yl)butan-1-one: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGRGUURUDYJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292122
Record name 1-(5-bromothien-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106652-43-1
Record name 1-(5-bromothien-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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